

Efficacy and Patient-Reported Outcomes of Deuruxolitinib

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Compound Focus: Deuruxolitinib

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A 2025 meta-analysis provides a comprehensive evaluation of **deuruxolitinib**, a Janus kinase (JAK) inhibitor, for moderate to severe alopecia areata (AA). The analysis pooled data from three randomized controlled trials (RCTs) involving 1,372 patients, comparing **deuruxolitinib** (at 8 mg and 12 mg doses) against a placebo [1].

The primary efficacy was measured using the Severity of Alopecia Tool (SALT), with a key secondary endpoint being the Hair Satisfaction Participant Reported Outcome (SPRO) scale. All assessments were made at week 24, and treatment-emergent adverse events (TEAEs) were specifically evaluated at week 28 [1].

The quantitative results demonstrate strong performance on both clinical and patient-centric measures, as summarized in the table below.

Outcome Measure	Result	Statistical Significance
SALT Score Improvement (Mean Change from Baseline)	MD = -47.26 points [95% CI: -53.47, -41.05]	p < 0.00001 [1]
Patients with ≥75% SALT Improvement (SALT75)	RR = 93.66 [95% CI: 23.42, 374.65]	p < 0.00001 [1]

Outcome Measure	Result	Statistical Significance
Patients with $\geq 90\%$ SALT Improvement (SALT90)	RR = 65.26 [95% CI: 16.28, 261.58]	p < 0.00001 [1]
SPRO Score Improvement (Mean Change)	MD = -1.52 [95% CI: -1.76, -1.27]	p < 0.00001 [1]
Patients with ≥ 2 -point SPRO Improvement	RR = 4.98 [95% CI: 3.79, 6.54]	p < 0.00001 [1]
TEAE: Elevated Creatinine Phosphokinase (CPK)	RR = 2.79 [95% CI: 1.5, 4.99]	p = 0.0006 [1]
TEAE: Headache	RR = 1.49 [95% CI: 0.98, 6.54]	p = 0.06 (not significant) [1]
TEAE: Acne (12 mg dose)	RR = 1.80 [95% CI: 0.84, 3.88]	p = 0.13 (not significant) [1]

Experimental Protocol Summary

For researchers aiming to replicate or evaluate these studies, the following outlines the core methodology as described in the meta-analysis [1].

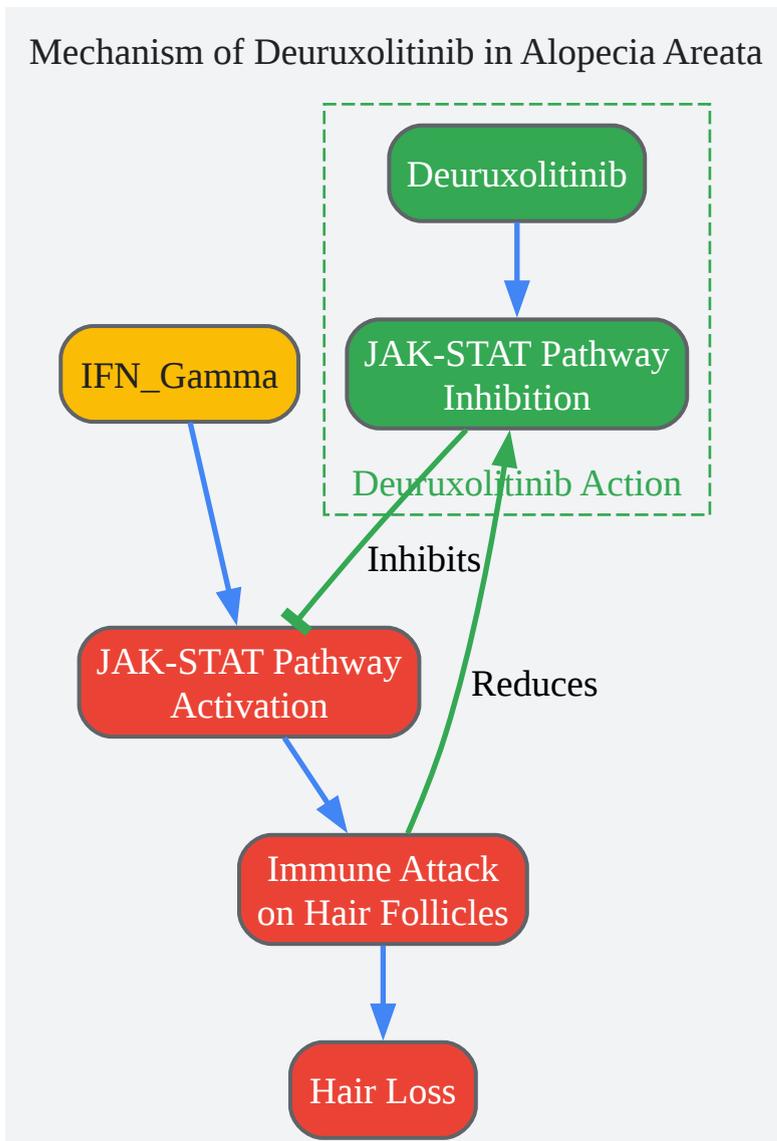
- **1. Study Design:** Randomized, double-blind, placebo-controlled trials.
- **2. Participant Selection:** Patients diagnosed with moderate to severe alopecia areata.
- **3. Intervention Groups:** Oral administration of **deuruxolitinib** at 8 mg or 12 mg twice daily, compared against a placebo group.
- **4. Primary Efficacy Endpoint:**
 - **Measure:** Change from baseline in the **Severity of Alopecia Tool (SALT)** score.
 - **Time Point:** Week 24.
 - **Assessment:** A higher negative change in SALT score indicates greater hair regrowth.
- **5. Key Secondary Endpoint:**
 - **Measure:** Change from baseline in the **Hair Satisfaction Participant Reported Outcome (SPRO)** scale.
 - **Time Point:** Week 24.

- **Assessment:** A negative change in SPRO score indicates improved patient satisfaction with their hair.
- **6. Safety Assessment:**
 - **Measure:** Incidence of **Treatment-Emergent Adverse Events (TEAEs)**.
 - **Time Point:** Week 28.
 - **Monitoring:** Specific adverse events of interest included elevated blood creatinine phosphokinase (CPK) levels, headache, and acne.

JAK-STAT Pathway and Study Workflow

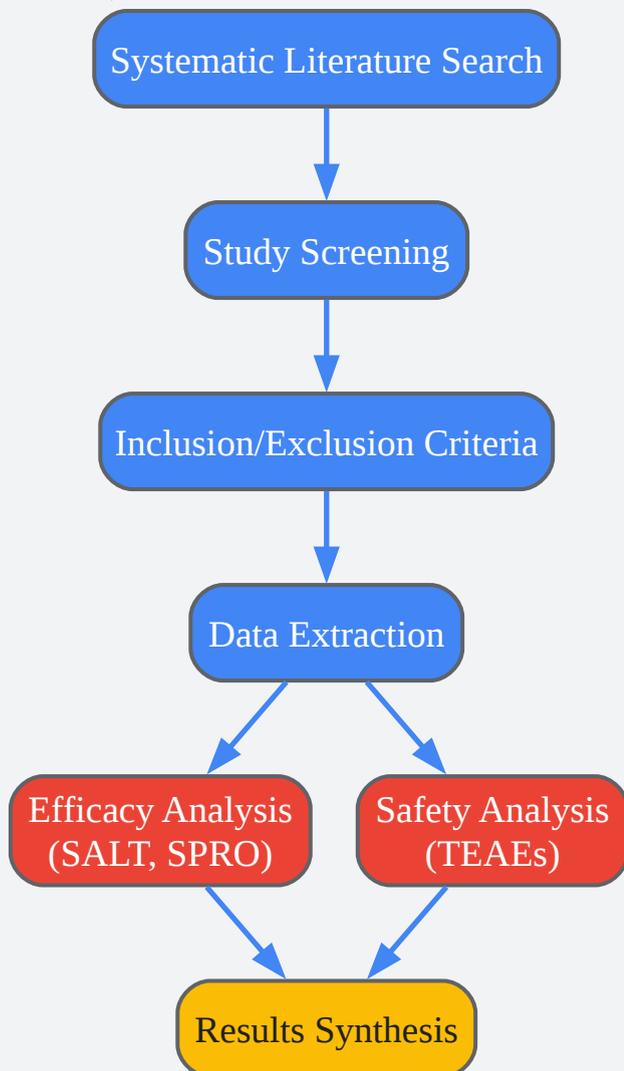
The therapeutic action of **deuruxolitinib** and the flow of the clinical analysis can be visualized through the following diagrams created with Graphviz. The first diagram illustrates the drug's mechanism of action, while the second outlines the experimental workflow.

Mechanism of Deuruxolitinib in Alopecia Areata



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Meta-Analysis Workflow of Deuruxolitinib Trials



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Application Notes for Researchers

- **Patient-Centric Endpoints:** The significant improvement in **SPRO scores** confirms that the clinical efficacy of **deuruxolitinib**, as measured by SALT, translates into meaningful benefits from the patient's perspective. This strengthens the value of **deuruxolitinib** as a treatment that addresses both clinical and quality-of-life goals [1].
- **Dose-Response Consideration:** While both the 8 mg and 12 mg doses were effective, some adverse events like **acne were more prominent at the 12 mg dose**. This highlights a need for careful benefit-risk assessment and individualized dosing in clinical practice [1].

- **Safety Profile:** The analysis indicates that TEAEs like elevated CPK, headache, and acne are associated with **deuruxolitinib** but were generally manageable in the trial setting. **Vigilant monitoring** for these events, particularly over the long term, is recommended [1].
- **Context and Limitations:** The evidence is based on a 24-week efficacy period. The meta-analysis calls for **further research** to establish the long-term safety and durability of response to **deuruxolitinib** in patients with alopecia areata [1].

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References

1. a dose-ranging meta-analysis of 1372 randomized patients [pubmed.ncbi.nlm.nih.gov]

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